5-(2,2-Difluoroethoxy)-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,2-Difluoroethoxy)-1,3-benzoxazole is an organic compound characterized by the presence of a benzoxazole ring substituted with a difluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Difluoroethoxy)-1,3-benzoxazole typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Difluoroethoxy Group: The difluoroethoxy group can be introduced via nucleophilic substitution reactions. For instance, 2,2-difluoroethanol can be reacted with a suitable leaving group on the benzoxazole ring, such as a halide, under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2,2-Difluoroethoxy)-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the benzoxazole ring or the dif
Properties
Molecular Formula |
C9H7F2NO2 |
---|---|
Molecular Weight |
199.15 g/mol |
IUPAC Name |
5-(2,2-difluoroethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C9H7F2NO2/c10-9(11)4-13-6-1-2-8-7(3-6)12-5-14-8/h1-3,5,9H,4H2 |
InChI Key |
ZLPZKPWKRNVKLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OCC(F)F)N=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.